molecular formula C16H18AsLiO B14502600 lithium;[butyl(phenyl)arsoryl]benzene CAS No. 63866-92-2

lithium;[butyl(phenyl)arsoryl]benzene

Cat. No.: B14502600
CAS No.: 63866-92-2
M. Wt: 308.2 g/mol
InChI Key: GDTLKHOHZUCWAY-UHFFFAOYSA-N
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Description

Lithium;[butyl(phenyl)arsoryl]benzene is a highly specialized organoarsenic lithium compound. Its structure comprises a benzene ring substituted with a butyl(phenyl)arsoryl group, where arsenic bridges the butyl and phenyl moieties, and lithium acts as a counterion or coordinating metal. Organoarsenic compounds are less common than their phosphorus or carbon analogs due to arsenic’s toxicity and instability, but they may offer unique reactivity in directed lithiation or cross-coupling reactions .

Properties

CAS No.

63866-92-2

Molecular Formula

C16H18AsLiO

Molecular Weight

308.2 g/mol

IUPAC Name

lithium;[butyl(phenyl)arsoryl]benzene

InChI

InChI=1S/C16H18AsO.Li/c1-2-3-14-17(18,15-10-6-4-7-11-15)16-12-8-5-9-13-16;/h4-14H,2-3H2,1H3;/q-1;+1

InChI Key

GDTLKHOHZUCWAY-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCC[CH-][As](=O)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;[butyl(phenyl)arsoryl]benzene typically involves the reaction of a phenyl halide with lithium metal. This reaction can be represented as follows:

X-Ph+2LiPh-Li+LiX\text{X-Ph} + 2\text{Li} \rightarrow \text{Ph-Li} + \text{LiX} X-Ph+2Li→Ph-Li+LiX

where X represents a halogen such as chlorine or bromine . The reaction is usually carried out in an inert atmosphere to prevent the highly reactive lithium from reacting with moisture or oxygen.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar methods as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as hexane or tetrahydrofuran (THF) are commonly used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Lithium;[butyl(phenyl)arsoryl]benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution reactions can yield various substituted benzene derivatives .

Scientific Research Applications

Lithium;[butyl(phenyl)arsoryl]benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;[butyl(phenyl)arsoryl]benzene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, attacking electrophilic centers in other molecules. This nucleophilic behavior is due to the presence of the lithium atom, which imparts a negative charge to the carbon atom it is bonded to .

Comparison with Similar Compounds

Structural and Functional Analogues

Butyllithium (n-BuLi)
  • Structure : Alkyl lithium (Li-C4H9).
  • Reactivity : A strong base and nucleophile, widely used for deprotonation and initiating anionic polymerizations. However, it can undergo side reactions (e.g., nucleophilic substitution with electrophiles like benzamide, yielding ketones in low yields) .
  • Applications : Key in synthesizing polymers, pharmaceuticals, and fine chemicals. The global lithium compounds market, including butyllithium, is projected to grow at a CAGR of 20.6% (2020–2025) due to demand in Li-ion batteries and polymers .
Phenyllithium (PhLi)
  • Structure : Aryl lithium (Li-C6H5).
  • Reactivity : Less basic than butyllithium but effective in arylations. Reacts with electrophiles (e.g., CO2) to form carboxylic acids.
  • Applications : Used in synthesizing biphenyls and aromatic ketones.
Lithium Benzyl (Li-CH2C6H5)
  • Structure : Benzyl lithium.
  • Reactivity : Prepared via magnesium benzyl chloride and lithium phenyl. Reacts with diphenylethylene to form complex acids (e.g., αα-diphenyl-γ-methylvaleric acid) .
Arsenic-Containing Analogues

Comparative Data Table

Property Lithium;[Butyl(Phenyl)Arsoryl]Benzene Butyllithium (n-BuLi) Phenyllithium (PhLi) Lithium Benzyl
Molecular Formula C16H18AsLiO C4H9Li C6H5Li C7H7Li
Reactivity Likely moderate nucleophilicity; arsenic may enhance electrophilic substitution High nucleophilicity; prone to side reactions Moderate nucleophilicity; aryl-selective Forms acids with CO2
Stability Likely air/moisture-sensitive; arsenic may reduce thermal stability Pyrophoric; requires inert conditions Air-sensitive; stable in ether Degrades rapidly in air
Applications Specialized synthesis (hypothesized) Polymerization, deprotonation Aromatic coupling Carboxylic acid synthesis
Market Relevance Niche USD 13.5 billion (2025 forecast) Limited to fine chemicals Obsolete in modern synthesis

Key Research Findings

Butyllithium Limitations : In reactions with benzamide, n-BuLi produces butyl phenyl ketone (30% yield) and byproducts due to competing nucleophilic pathways .

Lithiation of Thiophene : Butyllithium readily lithiates thiophene at the 2-position, showcasing its utility in heterocyclic chemistry .

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